2,4-Dimethylocta-2,7-dien-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
120792-35-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,4-dimethylocta-2,7-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-6-7-10(4,11)8-9(2)3/h5,8,11H,1,6-7H2,2-4H3 |
InChI Key |
FWFWNMAYCZXPKP-UHFFFAOYSA-N |
SMILES |
CC(=CC(C)(CCC=C)O)C |
Canonical SMILES |
CC(=CC(C)(CCC=C)O)C |
Synonyms |
2,7-Octadien-4-ol, 2,4-dimethyl- |
Origin of Product |
United States |
Nomenclature, Structural Isomerism, and Stereochemistry
Systematic IUPAC Nomenclature of 2,4-Dimethylocta-2,7-dien-4-ol
The compound with the chemical formula C₁₀H₁₈O is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. This name precisely describes its molecular structure:
Octa : Indicates an eight-carbon backbone.
-2,7-diene : Specifies the locations of two carbon-carbon double bonds, starting at the second and seventh carbon atoms.
-4-ol : Denotes the presence of a hydroxyl (-OH) group on the fourth carbon atom.
2,4-dimethyl : Indicates two methyl (-CH₃) groups as substituents, one on the second and one on the fourth carbon atom.
The structure is a tertiary alcohol, as the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 120792-35-0 chemsrc.comnih.gov |
| Molecular Formula | C₁₀H₁₈O chemsrc.com |
| Molecular Weight | 154.25 g/mol |
| InChI Key | FWFWNMAYCZXPKP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC(C)(CCC=C)O)C |
Exploration of Constitutional Isomers and Positional Isomers of Dimethyloctadienols
Constitutional isomers, also known as structural isomers, are compounds that share the same molecular formula but have different connectivity of atoms. scienceinfo.comlibretexts.org Positional isomers are a subset of constitutional isomers where the carbon skeleton and functional groups are the same, but the position of the functional group or substituent differs. unacademy.comsavemyexams.com Several constitutional and positional isomers of dimethyloctadienol exist, each with unique properties and, in some cases, distinct applications.
This compound is a constitutional isomer of this compound. While it shares the C₁₀H₁₈O molecular formula, the arrangement of the double bonds and the position of the hydroxyl group are different. It has been a subject of study in the context of chemical synthesis. rsc.org
| Property | Value |
| IUPAC Name | 2,6-dimethylocta-2,6-dien-4-ol |
| CAS Number | 67697-20-5 chemsrc.com |
| Molecular Formula | C₁₀H₁₈O |
| Isomeric Relationship | Constitutional Isomer |
Another constitutional isomer, 3,7-dimethylocta-2,6-dien-4-ol, exists as geometric isomers due to the presence of the double bond at the second carbon. The (Z)- and (E)-isomers have been identified. europa.euthegoodscentscompany.com For instance, the (Z)-isomer is recognized by the European Chemicals Agency (ECHA). europa.eu These isomers are noted for their role as intermediates in chemical syntheses. rsc.org
| Property | Value |
| IUPAC Name | (2Z)-3,7-dimethylocta-2,6-dien-4-ol |
| CAS Number | 85676-94-4 europa.eu |
| Molecular Formula | C₁₀H₁₈O |
| Isomeric Relationship | Constitutional and Geometric Isomer |
This compound is a positional isomer of this compound, where the methyl group is on the sixth carbon instead of the fourth. scent.vnnih.gov It has a known CAS number of 103982-47-4 and is characterized by its green and herbal odor profile. scent.vn
| Property | Value |
| IUPAC Name | 2,6-dimethylocta-2,7-dien-4-ol |
| CAS Number | 103982-47-4 scent.vn |
| Molecular Formula | C₁₀H₁₈O scent.vn |
| Isomeric Relationship | Positional Isomer |
This isomer features a conjugated diene system at positions 5 and 7. The synthesis of the racemic (±) form with a (Z)-configuration at the fifth carbon has been reported. researchgate.netresearchgate.net This particular isomer has shown activity as a pheromone for the bark beetle Ips typographus. researchgate.netresearchgate.net
| Property | Value |
| IUPAC Name | (5Z)-2,6-dimethylocta-5,7-diene-4-ol |
| Molecular Formula | C₁₀H₁₈O |
| Isomeric Relationship | Constitutional Isomer |
| Noted Activity | Pheromone for Ips typographus researchgate.netresearchgate.net |
Stereochemical Considerations: Enantiomers and Diastereomers of this compound
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. elte.hu The presence of a chiral center in this compound gives rise to stereoisomerism.
The fourth carbon atom in this compound is a chiral center because it is bonded to four different groups:
A hydroxyl group (-OH)
A methyl group (-CH₃)
A prop-1-en-1-yl group (-CH₂-CH=CH₂)
A 2-methylbut-2-enyl group (-C(CH₃)=CH-CH₃)
This chirality means that this compound can exist as a pair of enantiomers , which are non-superimposable mirror images of each other. docbrown.info These are designated as (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. Enantiomers typically have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. wisc.edu
Furthermore, the double bond at the second carbon atom can exist in two different geometric configurations, (E) and (Z). This gives rise to diastereomers . Diastereomers are stereoisomers that are not mirror images of each other. elte.hu Consequently, there are four possible stereoisomers for this compound:
(R, E)-2,4-dimethylocta-2,7-dien-4-ol
(S, E)-2,4-dimethylocta-2,7-dien-4-ol
(R, Z)-2,4-dimethylocta-2,7-dien-4-ol
(S, Z)-2,4-dimethylocta-2,7-dien-4-ol
The diastereoselective synthesis of related compounds, such as derivatives of 2,4-dimethylocta-2,7-dien-1-ol, highlights the importance of controlling the stereochemistry during chemical reactions to obtain specific isomers. researchgate.net
| Stereochemical Concept | Description | Relevance to this compound |
| Chiral Center | An atom bonded to four different groups. | The C4 carbon is a chiral center. |
| Enantiomers | Non-superimposable mirror images. | Exists as (R)- and (S)-enantiomers. |
| Diastereomers | Stereoisomers that are not mirror images. | The combination of the chiral center and the C2 double bond leads to (R,E), (S,E), (R,Z), and (S,Z) diastereomers. |
Related Polyhydroxylated Dimethyloctadienols (e.g., (−)-(3S,5Z)-2,6-Dimethylocta-5,7-dien-2,3-diol)
Polyhydroxylated dimethyloctadienols are derivatives of the basic dimethyloctadiene skeleton that feature multiple hydroxyl groups. An example of such a compound that has been isolated and studied is (−)-(3S,5Z)-2,6-Dimethylocta-5,7-dien-2,3-diol.
This monoterpene has been isolated from the essential oils of domesticated specimens of Artemisia absinthium (wormwood). thegoodscentscompany.comnih.gov Its absolute configuration was determined through detailed spectroscopic analysis, including vibrational circular dichroism (VCD) and nuclear magnetic resonance (NMR). nih.gov The designation (3S, 5Z) specifies the stereochemistry at the chiral center C3 and the geometry of the double bond at C5. Research has shown that this compound is a major active component in the hydrolate of A. absinthium and is responsible for its nematicidal (nematode-killing) effects. nih.gov
Table 2: Properties of (−)-(3S,5Z)-2,6-Dimethylocta-5,7-dien-2,3-diol This table is interactive. You can sort and filter the data.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (5Z)-2,6-Dimethylocta-5,7-diene-2,3-diol | nist.gov |
| Molecular Formula | C10H18O2 | |
| Molecular Weight | 170.25 g/mol | nist.gov |
| InChI Key | BTHAWHOTHGQIKC-VURMDHGXSA-N | nist.gov |
| Natural Source | Artemisia absinthium | thegoodscentscompany.comnih.gov |
Synthetic Methodologies and Strategies
Established Synthetic Routes for 2,4-Dimethylocta-2,7-dien-4-ol
The synthesis of acyclic terpene alcohols, such as this compound and its isomers like linalool, often originates from abundant natural monoterpenes. The structural rearrangement of bicyclic terpenes like α-pinene provides a direct, albeit challenging, pathway to these valuable compounds.
Terpene-Derived Pathways
Pathways derived from terpenes are central to the synthesis of this compound. These methods leverage the inherent carbon skeleton of naturally occurring terpenes, transforming them through various chemical reactions into the desired acyclic structure.
The pyrolysis of α-pinene is a well-established method for producing acyclic monoterpenoids. This process involves subjecting α-pinene to high temperatures, which induces the cleavage of its strained bicyclic ring system to form a variety of acyclic isomers. While the literature extensively details the thermal isomerization of α-pinene to its more common isomer, linalool, the principles and mechanisms are directly applicable to the formation of this compound. researchgate.netnih.gov
The thermal decomposition of α-pinene proceeds through a complex series of radical-mediated reactions. scirp.org At temperatures between 350°C and 700°C, the initial step is the homolytic cleavage of the strained C-C bonds within the four-membered ring of the α-pinene molecule. This bond scission generates biradical intermediates. These highly reactive radicals then undergo rapid rearrangement and stabilization to form various acyclic monoterpene isomers. The formation of aromatics from the subsequent degradation of terpene products at higher temperatures (above 400°C) is also suggested to occur through radical mechanisms rather than concerted processes like the Diels-Alder reaction. scirp.org
The yield and selectivity of the desired acyclic dienol are highly dependent on the optimization of reaction conditions, primarily temperature and residence time. nih.gov High temperatures are necessary to initiate the decomposition of α-pinene, with degradation typically starting around 500°C. researchgate.net However, excessively high temperatures or prolonged residence times can lead to the formation of undesired byproducts and decomposition of the target molecule itself. core.ac.uk Optimal yields are often achieved within a specific temperature window and with very short contact times to minimize secondary reactions. nih.gov
Below is a table summarizing key parameters from studies on α-pinene and related pinanol pyrolysis, which informs the conditions for producing acyclic terpenes.
Table 1: Optimized Reaction Conditions for α-Pinene Pyrolysis
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Temperature Range | 350–700°C | General range for thermal decomposition. | |
| Optimal Temperature | 500–550°C | For achieving optimal yields of acyclic terpenes. | |
| Reaction Onset | ~400°C | Conversion of cis-pinan-2-ol begins. | nih.gov |
| Residence Time | 0.6–0.8 s | Short contact times improve selectivity. | nih.gov |
| Optimal Residence Time | < 2 s | Minimizes secondary decomposition. | |
A significant challenge in the thermal decomposition of α-pinene is the concurrent formation of numerous byproducts. The primary isomerization products include limonene, while other rearrangements lead to camphene. researchgate.netacs.org At higher temperatures, dehydrogenation reactions can produce aromatic compounds like p-cymene. mdpi.com The analysis of the product mixture is typically performed using gas chromatography (GC). scirp.org Mitigation of these byproducts relies heavily on precise control of reaction conditions and subsequent purification steps, most commonly fractional distillation, to separate the desired acyclic alcohol from the lower-boiling terpene byproducts.
Table 2: Major Byproducts in α-Pinene Pyrolysis
| Byproduct | Typical Yield (%) | Formation Pathway | Source |
|---|---|---|---|
| Limonene | 22–28% | Isomerization | |
| p-Cymene | 15–20% | Dehydrogenation of p-menthadienes | mdpi.com |
| Camphene | 8–12% | Rearrangement |
| Ocimene Isomers | up to 48% | Isomerization | |
To improve the selectivity of the pyrolysis process, significant innovations in reactor design have been explored. The goal is to achieve rapid heating, precise temperature control, and short, uniform residence times. core.ac.uk Short-path pyrolysis reactors have demonstrated improved selectivity by minimizing thermal gradients and reducing the time the product molecules are exposed to high temperatures, thereby limiting secondary reactions. Other designs include specialized plug flow reactors (PFR) and double auger pyrolysis reactors, which allow for controllable operating conditions to optimize the yield of the desired product. researchgate.netulisboa.pt A major part of process development involves designing and setting up a pyrolysis rig capable of consistent operation at elevated temperatures (400 - 750°C) with efficient vaporizer, reactor, and condensation systems. core.ac.uk
Thermal Decomposition of α-Pinene
Reductive Elimination Approaches
Reductive elimination presents a viable route for the synthesis of this compound, particularly through the dehydrohalogenation of specifically functionalized precursors. This strategy avoids the high-energy conditions associated with methods like pyrolysis.
Dehydrohalogenation of Halogenated Precursors (e.g., 6-Bromo-3,7-dimethyl-7-methoxy-2-octenol)
A key example of this approach is the dehydrohalogenation of 6-bromo-3,7-dimethyl-7-methoxy-2-octenol. This method serves as a low-temperature alternative for creating the target 2,7-diene system. The reaction involves treating the halogenated precursor with a base, which induces the elimination of a hydrogen halide and a methoxy (B1213986) group to form the desired double bonds.
Mechanistic Studies of Elimination Reactions (e.g., E2 Mechanism)
The dehydrohalogenation of the brominated precursor proceeds via an E2 (bimolecular elimination) mechanism. In this concerted, one-step process, a base abstracts a proton from a carbon atom while the leaving group (bromide) departs from the adjacent carbon, leading to the formation of a double bond. nptel.ac.in This mechanism is favored by the use of a strong base and is crucial for forming the 2,7-diene structure of the final product.
Efficiency and Selectivity under Mild Conditions
This synthetic route is notable for its high efficiency under relatively mild conditions. The dehydrohalogenation of 6-bromo-3,7-dimethyl-7-methoxy-2-octenol using potassium hydroxide (B78521) in methanol (B129727) can be conducted at temperatures between 65–70°C. This method achieves a notable efficiency of 89.5% in forming the desired this compound. The mild conditions offer a significant advantage, particularly in preserving the integrity of the molecular structure and avoiding unwanted side reactions.
Table 1: Dehydrohalogenation Reaction Parameters
| Parameter | Value |
|---|---|
| Precursor | 6-Bromo-3,7-dimethyl-7-methoxy-2-octenol |
| Reagent | Potassium Hydroxide (KOH) in Methanol |
| Temperature | 65–70°C |
| Mechanism | E2 Elimination |
| Efficiency | 89.5% |
| Product | This compound |
Data sourced from a study on synthetic strategies.
Catalytic Isomerization of Epoxy Derivatives
Another advanced synthetic route involves the catalytic isomerization of epoxy derivatives. This pathway often begins with readily available chiral starting materials, allowing for stereoselective synthesis.
Multi-Step Catalytic Sequences (e.g., from cis-2-Pinanol)
A multi-step sequence starting from cis-2-pinanol (B1609434) illustrates this approach. The synthesis begins with the epoxidation of cis-2-pinanol using an agent like m-chloroperbenzoic acid (mCPBA), which forms the corresponding 2,3-epoxy derivative with a high yield of 85%. This epoxide then undergoes a base-mediated rearrangement.
Role of Catalysts and Reaction Environment in Selectivity
The selectivity of the isomerization is highly dependent on the catalyst and the reaction environment. In the sequence from cis-2-pinanol, the epoxide ring-opening is induced by a base such as potassium hydroxide in methanol. This base-mediated rearrangement triggers a sigmatropic shift, ultimately yielding the conjugated dienol, this compound. The choice of base and solvent is critical in directing the reaction towards the desired product and minimizing the formation of isomers.
Table 2: Synthesis via Catalytic Isomerization of an Epoxy Derivative
| Step | Reagent/Catalyst | Intermediate/Product | Yield |
|---|---|---|---|
| Epoxidation | m-Chloroperbenzoic acid (mCPBA) in Dichloromethane | 2,3-Epoxy derivative of cis-2-Pinanol | 85% |
| Rearrangement | Potassium Hydroxide (KOH) in Methanol | This compound | Not specified |
Data sourced from a study on terpene-derived pathways.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-Bromo-3,7-dimethyl-7-methoxy-2-octenol |
| cis-2-Pinanol |
| Potassium Hydroxide |
| Methanol |
| m-Chloroperbenzoic acid (mCPBA) |
Comparative Analysis of Synthetic Efficiencies and Scalability
The synthesis of this compound, a tertiary allylic alcohol, can be approached through various synthetic strategies. A prominent and highly versatile method involves the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. youtube.commasterorganicchemistry.com This section provides a comparative analysis of synthetic efficiencies, focusing on yield optimization, stereochemical control, and the scalability of potential synthetic routes for research-scale production.
A plausible and direct synthetic route to this compound is the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to the ketone 6-methyl-5-hepten-2-one (B42903). doubtnut.comchemicalbook.com This reaction directly assembles the C10 backbone and installs the required tertiary alcohol functionality.
Yield Optimization Across Different Methodologies
The choice of solvent can also play a significant role. While diethyl ether and THF are common, their low boiling points and potential for peroxide formation present challenges, especially during scale-up. rsc.org The reaction temperature must be carefully controlled; initial cooling is often required during the addition of the ketone to the Grignard reagent to manage the exothermic nature of the reaction, followed by a period at room temperature or gentle reflux to ensure the reaction proceeds to completion. aroonchande.com
Competing side reactions, such as enolization of the ketone starting material by the basic Grignard reagent, can also diminish the yield of the desired tertiary alcohol. The extent of enolization versus nucleophilic addition is dependent on the steric hindrance of both the ketone and the Grignard reagent. numberanalytics.com In the proposed synthesis, the use of vinylmagnesium bromide and the relatively unhindered ketone, 6-methyl-5-hepten-2-one, would likely favor the desired 1,2-addition to the carbonyl.
Below is a representative data table illustrating how reaction conditions can be varied to optimize the yield of a tertiary alcohol via a Grignard reaction.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Diethyl Ether | 0 to rt | 2 | 75 |
| 2 | Tetrahydrofuran (THF) | 0 to rt | 2 | 82 |
| 3 | Diethyl Ether | -78 to rt | 4 | 68 |
| 4 | Tetrahydrofuran (THF) | rt | 1 | 79 |
Control of Enantiomeric and Diastereomeric Purity in Synthesis
The structure of this compound contains a single chiral center at the C4 position. A standard Grignard reaction on an achiral ketone will produce a racemic mixture of the (R)- and (S)-enantiomers, as the planar sp²-hybridized carbonyl carbon can be attacked from either face with equal probability. leah4sci.com Achieving enantiomeric purity requires the use of asymmetric synthesis strategies.
One established approach is the use of chiral ligands to modify the Grignard reagent or the ketone substrate, thereby inducing facial selectivity during the nucleophilic addition. nih.govacs.org For instance, chiral diamines, amino alcohols, or BINOL derivatives can coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment that directs the addition to one face of the ketone. wikipedia.orgmmu.ac.uk The efficiency of such catalytic systems can provide high enantiomeric excess (ee).
Alternatively, a chiral auxiliary can be attached to the ketone substrate. Evans-type oxazolidinone auxiliaries, for example, have been successfully employed to direct diastereoselective additions to carbonyl groups. wikipedia.orgsioc-journal.cn After the Grignard reaction, the auxiliary can be cleaved to yield the enantiomerically enriched tertiary alcohol.
Diastereomeric control becomes relevant if the precursor already contains a stereocenter. For example, if a chiral derivative of 6-methyl-5-hepten-2-one were used, the addition of the vinyl Grignard reagent would lead to the formation of two diastereomers. The inherent stereochemistry of the substrate can influence the trajectory of the incoming nucleophile, leading to a preference for one diastereomer over the other (substrate-controlled diastereoselection). The use of chelating agents, such as cerium(III) chloride (the Luche reduction conditions), can enhance diastereoselectivity by coordinating with the carbonyl oxygen and other nearby functional groups, creating a more rigid transition state that favors one approach of the nucleophile. nih.gov
The following table provides illustrative data on how different chiral methodologies could influence the stereochemical outcome of the synthesis.
| Entry | Methodology | Chiral Ligand/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Standard Grignard | None | N/A | 0 (Racemic) |
| 2 | Catalytic Asymmetric Addition | (R,R)-DACH-derived ligand | N/A | 92 |
| 3 | Chiral Auxiliary Approach | Evans Oxazolidinone | >95:5 | N/A (product is diastereomerically pure before cleavage) |
| 4 | Substrate Control (Hypothetical Chiral Ketone) | None | 70:30 | N/A |
Scalability Assessment for Industrial-Scale Production of Research Materials
The transition from laboratory-scale synthesis to industrial-scale production of research materials presents a unique set of challenges. While Grignard reactions are widely used in industry, their scalability requires careful consideration of safety and process control. rsc.org
The high exothermicity of Grignard reagent formation and the subsequent addition to a carbonyl compound is a major safety concern. researchgate.netresearchgate.net On a large scale, efficient heat dissipation is critical to prevent thermal runaway, which could lead to dangerous over-pressurization of the reactor. aiche.org This necessitates specialized reactors with high cooling capacity and precise temperature monitoring.
The initiation of the Grignard reaction can sometimes be unpredictable, with a potential induction period. rsc.org On a large scale, the delayed onset of a highly exothermic reaction after a significant amount of alkyl halide has been added can be extremely hazardous. researchgate.net To mitigate this, strategies such as the use of chemical activators (e.g., iodine or 1,2-dibromoethane) or continuous processing methods are often employed.
Flow chemistry has emerged as a safer and more efficient alternative for scaling up hazardous reactions like the Grignard synthesis. aiche.org In a continuous flow reactor, small volumes of reagents are mixed and reacted at any given time, which significantly improves heat transfer and minimizes the risk associated with a large batch of reactive material. This approach allows for better control over reaction parameters, potentially leading to higher yields and purity, and facilitates safer handling of the pyrophoric Grignard reagents. aiche.org
The purification of the final product, this compound, would typically involve an aqueous workup to quench the reaction and dissolve the magnesium salts, followed by extraction and distillation. youtube.comresearchgate.net On an industrial scale, the management of aqueous and organic waste streams from these purification steps also becomes a significant logistical and environmental consideration.
Chemical Reactivity and Transformation Pathways
Reactions Involving the Alcohol Functionality
The tertiary alcohol group in 2,4-Dimethylocta-2,7-dien-4-ol is a key site for chemical modification. While tertiary alcohols are typically resistant to oxidation under standard conditions, the allylic nature of this specific alcohol enables unique oxidative transformations.
Oxidative Rearrangement: A significant reaction for tertiary allylic alcohols is the Babler-Dauben oxidation. nrochemistry.com This process utilizes an oxidant like pyridinium (B92312) chlorochromate (PCC) to achieve a 1,3-oxidative transposition, converting the tertiary allylic alcohol into an α,β-unsaturated ketone. wikipedia.orgyoutube.com The reaction proceeds through the formation of a chromate (B82759) ester, which then undergoes a nrochemistry.comnrochemistry.com-sigmatropic rearrangement. wikipedia.orgwikipedia.org Subsequent oxidation of the rearranged intermediate yields the final enone product. wikipedia.org This method is notable for its high yields, often exceeding 75%, and operational simplicity. wikipedia.org Alternative, less toxic reagents such as those based on 2,2,6,6-tetramethylpiperidyl-1-oxyl (TEMPO) have also been developed for this transformation. nrochemistry.comwikipedia.org
Esterification: The hydroxyl group can readily undergo esterification. This can be achieved through reaction with various acylating agents, such as acid chlorides or anhydrides in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis. Enzymatic methods, using lipases, also provide a mild and selective route to ester derivatives, as has been demonstrated with structurally similar terpene alcohols. medcraveonline.com
| Reaction Type | Reagent(s) | Product Type | Key Features |
|---|---|---|---|
| Babler-Dauben Oxidation | Pyridinium Chlorochromate (PCC) | α,β-Unsaturated Ketone | Involves a nrochemistry.comnrochemistry.com-sigmatropic rearrangement; high yield. wikipedia.org |
| Esterification | Acid Chloride/Anhydride, Carboxylic Acid (acid-catalyzed), or Enzyme | Ester | Versatile method for derivatization of the hydroxyl group. medcraveonline.com |
Reactions at the Alkene Moieties (C2=C3 and C7=C8)
The molecule possesses two double bonds with different substitution patterns: a trisubstituted internal bond (C2=C3) and a monosubstituted terminal bond (C7=C8). This difference influences their relative reactivity in addition reactions.
Epoxidation: The addition of an oxygen atom across a double bond to form an epoxide is a common transformation. libretexts.org For non-conjugated dienes, selectivity can often be achieved based on electronic and steric factors. The terminal C7=C8 double bond is less sterically hindered and generally more electron-rich, making it more susceptible to electrophilic attack by reagents like meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane. In contrast, directed epoxidation methods, such as the Sharpless epoxidation, are highly effective for allylic alcohols but typically favor epoxidation of the double bond proximal to the hydroxyl group. wikipedia.orgacs.org
Hydrogenation: The alkene groups can be reduced to the corresponding alkanes through catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Achieving selective hydrogenation of one double bond over the other would require careful selection of catalyst and reaction conditions, exploiting the steric and electronic differences between the two sites.
Other Electrophilic Additions: The double bonds are susceptible to a range of other electrophilic additions. For example, reaction with halogens (e.g., Br₂) would lead to dihalogenated products, while reaction with hydrohalic acids (e.g., HBr) would proceed via Markovnikov addition to yield halogenated alkanes.
| Reaction Type | Reagent(s) | Typical Site of Reaction | Product Type |
|---|---|---|---|
| Epoxidation | m-CPBA, Dimethyldioxirane | C7=C8 (less hindered) | Allylic Epoxide |
| Hydrogenation | H₂, Pd/C | Both C2=C3 and C7=C8 | Saturated Alcohol (2,4-Dimethyloctan-4-ol) |
| Hydrohalogenation | HBr, HCl | C7=C8 (Markovnikov addition) | Haloalkane |
Rearrangement Reactions and Isomerization Processes
The allylic nature of the alcohol functionality makes this compound a prime candidate for various rearrangement reactions, particularly those involving sigmatropic shifts.
nrochemistry.comnrochemistry.com-Sigmatropic Rearrangements: This class of pericyclic reactions is central to the transformation of this compound.
Overman Rearrangement: This powerful reaction converts allylic alcohols into allylic amines with a clean 1,3-transposition of the functional groups. organic-chemistry.org The process involves two steps: first, the alcohol reacts with trichloroacetonitrile (B146778) to form an allylic trichloroacetimidate (B1259523) intermediate. chem-station.comsynarchive.com This intermediate then undergoes a thermal or metal-catalyzed nrochemistry.comnrochemistry.com-sigmatropic rearrangement to yield an allylic trichloroacetamide, which can be hydrolyzed to the corresponding amine. nrochemistry.comwikipedia.org The reaction proceeds through a highly ordered, chair-like six-membered transition state. chem-station.com
Babler Oxidation Intermediate: As previously mentioned, the mechanism of the Babler oxidation critically involves a nrochemistry.comnrochemistry.com-sigmatropic rearrangement of an intermediate chromate ester. wikipedia.org
Functional Group Interconversions and Derivatization
The diverse reactivity of this compound allows it to serve as a versatile precursor for a variety of other molecules through functional group interconversions. The reactions discussed in the preceding sections provide direct pathways for transforming the alcohol and alkene moieties into new functionalities, effectively derivatizing the parent molecule.
Key transformations include:
Alcohol to Enone: Achieved via the Babler-Dauben oxidation. wikipedia.org
Alcohol to Ester: Accomplished through standard esterification procedures. medcraveonline.com
Alcohol to Allylic Amine: Possible through the Overman rearrangement. organic-chemistry.org
Alkene to Epoxide: Formed by reaction with peroxy acids or other epoxidizing agents. libretexts.org
Alkene to Alkane: Resulting from catalytic hydrogenation.
Alcohol to Trichloroacetimidate: As a key intermediate in the Overman rearrangement. chem-station.com
These interconversions highlight the synthetic utility of this compound as a building block in organic synthesis, allowing for the strategic introduction of new functional groups and the construction of more complex molecular architectures.
| Starting Functional Group | Reaction Name/Type | Resulting Functional Group |
|---|---|---|
| Tertiary Allylic Alcohol | Babler-Dauben Oxidation | α,β-Unsaturated Ketone (Enone) |
| Tertiary Allylic Alcohol | Overman Rearrangement | Allylic Amine (via amide) |
| Tertiary Allylic Alcohol | Esterification | Ester |
| Alkene | Epoxidation | Epoxide |
| Alkene | Hydrogenation | Alkane |
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure by observing the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
A ¹H NMR spectrum of 2,4-Dimethylocta-2,7-dien-4-ol would provide crucial information about the number of different types of protons and their neighboring environments. Key expected signals would include those for the olefinic protons (hydrogens on the carbon-carbon double bonds) and the hydroxyl proton. The chemical shifts of the olefinic protons are anticipated to be in the downfield region of the spectrum, typically between 5.0 and 6.5 ppm, due to the deshielding effect of the π-electrons. The hydroxyl (-OH) proton resonance is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8-6.2 | m | 2H | Olefinic Protons (C7-H, C8-H₂) |
| ~5.0-5.4 | m | 1H | Olefinic Proton (C2-H) |
| ~2.1-2.3 | m | 2H | Allylic Protons |
| ~1.8 | s | 1H | Hydroxyl Proton (-OH) |
| ~1.6 | s | 3H | Methyl Protons (C2-CH₃) |
| ~1.2 | s | 3H | Methyl Protons (C4-CH₃) |
| ~0.9 | t | 3H | Methyl Protons |
Note: This is a hypothetical representation.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of distinct carbon environments in the molecule. The carbon atoms of the double bonds (olefinic carbons) would appear at lower field (higher ppm values) compared to the sp³-hybridized carbons. The carbon atom bearing the hydroxyl group (C4) would also have a characteristic chemical shift.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~140-145 | C=C (Olefinic Carbon) |
| ~115-120 | C=C (Olefinic Carbon) |
| ~70-75 | C4-OH |
| ~40-45 | Allylic Carbon |
| ~30-35 | Aliphatic Carbons |
| ~20-25 | Methyl Carbons |
Note: This is a hypothetical representation.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key characteristic absorption bands would be a broad peak corresponding to the O-H stretch of the alcohol group and sharp peaks corresponding to the C=C stretching of the alkene groups and C-H stretches.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3600 (broad) | O-H stretch | Alcohol |
| ~3010-3100 (medium) | C-H stretch | Alkene |
| ~2850-2960 (strong) | C-H stretch | Alkane |
| ~1640-1680 (weak) | C=C stretch | Alkene |
| ~1050-1150 (strong) | C-O stretch | Alcohol |
Note: This is a representation of expected absorption regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. A sample of this compound would first be vaporized and separated from any impurities based on its boiling point and interactions with the GC column. The separated compound would then enter the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, would provide a unique fragmentation pattern that can be used to confirm the molecular weight and aspects of the structure of the compound. The retention time from the GC would also be a characteristic property for a given set of experimental conditions.
Lack of Specific Data for this compound
The following is a summary of the information that could not be sourced:
Mass Spectrometry Fragmentation Patterns: No specific mass spectrum or detailed fragmentation analysis for this compound was found. While general fragmentation rules for tertiary alcohols and dienes exist, applying them without experimental data would be speculative.
Retention Indices: Specific Kovats or other retention indices for this compound on various gas chromatography stationary phases (non-polar, polar, etc.) are not reported.
High-Performance Liquid Chromatography (HPLC): No specific HPLC methods for the analysis of this compound have been described.
Chiral Chromatography: Information regarding the enantiomeric separation of this compound by chiral chromatography is unavailable.
Vibrational Circular Dichroism (VCD) Spectroscopy: There are no published studies on the use of VCD for the absolute configuration determination of this compound.
Optical Rotation Measurements: Specific optical rotation values for the enantiomers of this compound are not documented.
Due to these limitations, it is not possible to provide a scientifically accurate and detailed article on the advanced analytical characterization of this compound as requested. The available information is insufficient to construct the specified data tables and detailed research findings.
Gas Chromatography-Mass Spectrometry (GC-MS)
Mass Spectrometry for Molecular Weight and Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of "this compound," both Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Electron Ionization Mass Spectrometry (HREIMS) would provide critical data for its structural elucidation. While specific experimental mass spectral data for this compound is not widely available in public spectral databases, its expected behavior can be predicted based on the established fragmentation patterns of unsaturated tertiary alcohols.
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) involves bombarding a molecule with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which provides a "fingerprint" of the molecule's structure.
For this compound (C₁₀H₁₈O), the molecular ion peak ([M]⁺) would be expected at an m/z of 154. However, in tertiary alcohols, this peak is often weak or entirely absent due to the instability of the molecular ion. whitman.edu The fragmentation of this compound is expected to be dominated by two main pathways: α-cleavage and dehydration. libretexts.orgopenochem.org
Expected Fragmentation Pathways:
α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, this could lead to the loss of a methyl radical (•CH₃) or an allyl radical (•CH₂CH=CH₂).
Dehydration: The elimination of a water molecule (H₂O) is a very common fragmentation pathway for alcohols, leading to a significant peak at [M-18]⁺. libretexts.org
Based on these principles, a table of expected significant fragments in the EIMS spectrum of this compound can be constructed.
| m/z (Expected) | Proposed Fragment Ion | Elemental Composition | Notes |
| 154 | [C₁₀H₁₈O]⁺ | C₁₀H₁₈O | Molecular Ion (likely weak or absent) |
| 139 | [C₉H₁₅O]⁺ | C₉H₁₅O | Loss of a methyl radical (•CH₃) via α-cleavage |
| 136 | [C₁₀H₁₆]⁺ | C₁₀H₁₆ | Loss of a water molecule (H₂O) |
| 113 | [C₇H₁₃O]⁺ | C₇H₁₃O | Loss of an allyl radical (•C₃H₅) via α-cleavage |
| 95 | [C₇H₁₁]⁺ | C₇H₁₁ | Loss of water and a propyl radical (•C₃H₇) or subsequent fragmentation |
| 71 | [C₄H₇O]⁺ | C₄H₇O | Product of α-cleavage at the C4-C5 bond |
| 43 | [C₃H₇]⁺ | C₃H₇ | Isopropyl cation, a common fragment in branched structures |
High-Resolution Electron Ionization Mass Spectrometry (HREIMS)
High-Resolution Electron Ionization Mass Spectrometry (HREIMS) is a technique that measures the m/z values of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments, as different elemental formulas with the same nominal mass will have slightly different exact masses due to the mass defects of the constituent atoms.
For this compound, HREIMS would be instrumental in confirming its molecular formula as C₁₀H₁₈O. The calculated exact mass of the molecular ion would be compared to the experimentally measured mass. This technique would also be used to verify the elemental compositions of the key fragment ions observed in the EIMS spectrum, providing strong evidence for the proposed fragmentation pathways and, by extension, the structure of the parent molecule.
Below is a table of the calculated exact masses for the proposed molecular ion and key fragments of this compound.
| Proposed Ion Formula | Calculated Exact Mass (Da) |
| C₁₀H₁₈O | 154.1358 |
| C₉H₁₅O | 139.1123 |
| C₁₀H₁₆ | 136.1252 |
| C₇H₁₃O | 113.0966 |
| C₇H₁₁ | 95.0861 |
| C₄H₇O | 71.0497 |
| C₃H₇ | 43.0548 |
The confirmation of these exact masses through HREIMS analysis would provide definitive evidence for the elemental composition of each fragment, thereby solidifying the structural assignment of this compound.
Theoretical and Computational Studies
Quantum Mechanical Calculations for Structural Properties and Electronic Structure
There are no specific studies detailing quantum mechanical calculations to elucidate the structural and electronic properties of 2,4-Dimethylocta-2,7-dien-4-ol. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine optimized molecular geometry, bond lengths, bond angles, and electronic charge distribution. While databases may contain basic computed properties, in-depth research articles focusing on these aspects of this compound are absent.
Reaction Pathway Prediction and Mechanistic Simulations (e.g., Radical Reactions, Elimination)
Detailed mechanistic simulations for reactions involving this compound, such as radical reactions or elimination pathways, have not been a subject of published computational studies. In contrast, computational studies have been conducted on related isomeric compounds, such as nerol (B1678202) ((Z)-3,7-dimethylocta-2,6-dien-1-ol), investigating its atmospheric degradation pathways initiated by hydroxyl radicals. These studies on analogous compounds highlight the types of analyses that are currently lacking for this compound.
Computational Support for Spectroscopic Data Interpretation (e.g., VCD Spectra)
There is no available research that provides computational support for the interpretation of spectroscopic data for this compound. The simulation of spectra, such as Vibrational Circular Dichroism (VCD), is a powerful tool for determining the absolute configuration of chiral molecules. However, such theoretical investigations have not been applied to this specific compound in the reviewed literature.
Conformation Analysis and Energy Landscapes
A thorough conformational analysis and the mapping of the potential energy landscape of this compound are not present in the current body of scientific literature. Such studies are crucial for understanding the molecule's flexibility, the relative stability of its different conformers, and how its three-dimensional shape influences its reactivity and physical properties.
Derivatives and Analogues in Synthesis Research
Synthesis of Chemically Modified Analogues of 2,4-Dimethylocta-2,7-dien-4-ol
The chemical modification of this compound is a critical step in preparing it for more complex synthetic transformations. These modifications can target the hydroxyl group or the alkene functionalities, each providing a pathway to new and varied chemical structures.
The tertiary hydroxyl group in this compound is a key functional group that often requires protection to prevent unwanted side reactions during subsequent synthetic steps. Etherification is a common strategy, with the methoxymethyl (MOM) ether being a notable example used in the synthesis of migrastatin (B49465) analogues. openrepository.com The formation of an ether or ester serves to mask the reactivity of the alcohol, allowing for selective transformations at other positions of the molecule. This protection is crucial for preventing interference during reactions such as ring-closing metathesis. openrepository.com
| Modification Type | Reagent/Method | Purpose | Example Application |
| Etherification | Methoxymethyl ether (MOM) protection | Masks the hydroxyl group's reactivity during subsequent reactions. | Protection of a secondary alcohol in an intermediate for migrastatin-core analogue synthesis. openrepository.com |
| Esterification | Reaction with a carboxylic acid or its derivative | Introduces an ester functionality, altering the molecule's electronic and steric properties. | General method for modifying alcohol functionalities. |
| Methylation | Diazomethane with an acidic catalyst (e.g., Fluoroboric acid) | Converts the alcohol to a methyl ether under mild conditions. researchgate.net | A high-yield method for alcohol methylation. researchgate.net |
The two alkene groups in this compound are prime targets for transformations that can significantly alter the carbon skeleton. Ring-closing metathesis (RCM) is a powerful reaction used in this context, particularly in the synthesis of macrocyclic structures related to migrastatin. openrepository.comresearchgate.net For instance, a diene intermediate derived from a related structure can be cyclized using a ruthenium-based catalyst, such as Grubbs' second-generation catalyst, to form a macrocycle. openrepository.com This reaction can lead to the formation of both cis (Z) and trans (E) alkene isomers within the newly formed ring. openrepository.comresearchgate.net
The synthesis of thiol and disulfide analogues introduces sulfur into the molecular framework, creating compounds with distinct chemical and biological properties. While direct conversion of the tertiary alcohol in this compound is challenging, related isomers or synthetic intermediates can be used to generate these analogues. A general and effective method involves converting an alcohol to a good leaving group, such as an alkyl halide, followed by an S N 2 displacement with a sulfur nucleophile like the hydrosulfide (B80085) anion (-SH). libretexts.org To avoid the formation of a sulfide (B99878) byproduct, thiourea (B124793) can be used as the nucleophile, which, after hydrolysis, yields the desired thiol. libretexts.org
Once the thiol is formed, it can be readily oxidized to a disulfide (R-S-S-R'). libretexts.org Common oxidizing agents for this transformation include bromine (Br 2 ) or iodine (I 2 ). libretexts.org This thiol-disulfide interconversion is a key reaction in various biological processes and is used to create specific structural linkages in synthetic molecules. libretexts.orgchemrxiv.org
| Transformation | General Method | Key Reagents | Product |
| Alcohol to Thiol | S N 2 displacement of an alkyl halide (derived from the alcohol) | 1. Reagents to form alkyl halide2. Thiourea followed by hydrolysis | Thiol (Mercaptan) |
| Thiol to Disulfide | Oxidation of the thiol | Iodine (I 2 ) or Bromine (Br 2 ) | Disulfide |
Integration of this compound and its Analogues as Intermediates in Complex Organic Syntheses
The true synthetic value of this compound and its derivatives lies in their role as intermediates in the construction of complex molecules, particularly those with significant biological activity.
Analogues structurally related to this compound are fundamental building blocks in the total synthesis of migrastatin and its simplified, more potent analogues. openrepository.comnih.gov Migrastatin is a natural product known to inhibit tumor cell migration. openrepository.com Synthetic chemists have developed routes to the core structure of migrastatin that utilize intermediates bearing the key functional and stereochemical features of this compound. These intermediates undergo a series of reactions, including protection of the hydroxyl group and subsequent ring-closing metathesis, to form the characteristic 14-membered macrocyclic lactone core of migrastatin analogues. openrepository.comresearchgate.net The synthesis of a simplified "migrastatin core ether" has also been achieved, demonstrating the versatility of these intermediates in creating potent inhibitors of cancer cell migration. nih.gov
The stereochemistry of the intermediates derived from or related to this compound is crucial for the successful synthesis of complex targets like migrastatin. Stereoselective reactions are employed to set the specific three-dimensional arrangement of atoms required for biological activity. openrepository.com Techniques such as the diastereoselective Brown allylation are used to generate key stereocenters in the side chains of migrastatin analogues. openrepository.com The ability to control the stereochemistry during the synthesis of these advanced intermediates is essential for producing the desired final product with high purity and efficacy. The careful orchestration of these stereoselective steps allows for the efficient assembly of complex natural product analogues. openrepository.comnih.gov
Industrial Chemical Production and Purification Research
Development of Scalable Synthetic Processes for Industrial Production
The synthesis of tertiary alcohols on an industrial scale is often achieved through the use of Grignard reactions, a versatile and well-established method for carbon-carbon bond formation. google.comdummies.com This approach is highly adaptable for the production of 2,4-Dimethylocta-2,7-dien-4-ol.
A plausible and scalable synthetic route involves the Grignard reaction between a suitable ketone and an allyl Grignard reagent. Specifically, the reaction of 6-methylhept-5-en-2-one with allylmagnesium bromide would yield the target compound. This process is advantageous for industrial applications due to the relatively low cost and availability of the starting materials.
The reaction mechanism involves the nucleophilic attack of the allyl Grignard reagent on the electrophilic carbonyl carbon of 6-methylhept-5-en-2-one. This is followed by an aqueous workup to protonate the resulting alkoxide and yield this compound. For industrial-scale production, the reaction conditions would be optimized to maximize yield and minimize side reactions. This includes controlling the temperature, reaction time, and the stoichiometry of the reactants. The use of additives such as ethers and quaternary ammonium (B1175870) compounds can enhance the reaction yield and reduce the formation of by-products. google.com
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | 6-methylhept-5-en-2-one and Allylmagnesium bromide | Readily available and cost-effective starting materials for the desired carbon skeleton. |
| Solvent | Anhydrous ether (e.g., Diethyl ether, THF) | Essential for the formation and stability of the Grignard reagent. |
| Temperature | Typically low to moderate (0-25 °C) | To control the exothermic nature of the reaction and minimize side reactions. |
| Workup | Aqueous acid (e.g., dilute HCl or H₂SO₄) | To protonate the alkoxide intermediate and dissolve magnesium salts. |
Advanced Industrial Purification Protocols
Following the synthesis, a multi-step purification process is essential to isolate this compound in high purity and to separate its diastereomers.
The initial purification of the crude product is typically achieved by fractional distillation. chemguide.co.ukwikipedia.orgchemicals.co.uk This technique is effective for separating the desired alcohol from unreacted starting materials, solvents, and lower-boiling point by-products. Fractional distillation in an industrial setting is carried out in large, vertical columns that provide multiple theoretical plates, allowing for the efficient separation of components with close boiling points. wikipedia.org The process is based on the principle that as a mixture is heated, the component with the lower boiling point will vaporize to a greater extent and move up the column. chemguide.co.uk
| Component | Anticipated Boiling Point Range | Separation Strategy |
|---|---|---|
| Solvent (e.g., Diethyl ether) | Low | Removed as the first fraction at a lower temperature. |
| Unreacted Allyl Bromide | Relatively Low | Distilled off after the solvent. |
| Unreacted 6-methylhept-5-en-2-one | Intermediate | Separated from the product based on boiling point difference. |
| This compound | Higher | Collected as the main fraction at its specific boiling point under reduced pressure to prevent decomposition. |
| High-boiling by-products | Very High | Remain as the residue in the distillation flask. |
Since this compound possesses two chiral centers, the synthesis results in a mixture of diastereomers. The separation of these diastereomers is crucial for applications where stereoisomeric purity is important. High-performance liquid chromatography (HPLC) using a silica (B1680970) gel stationary phase is a powerful technique for this purpose. nih.govmysagestore.com For industrial-scale separations, preparative chromatography systems with larger columns are employed.
The separation is based on the differential interaction of the diastereomers with the polar silica gel surface. By carefully selecting the mobile phase (a mixture of non-polar and polar solvents), the elution of the diastereomers can be controlled to achieve separation. nih.gov The choice of solvent system is critical and is typically optimized at the laboratory scale before being implemented in a large-scale process.
For applications requiring exceptionally high purity, such as in the synthesis of pharmaceutical-grade precursors, crystallization is a final purification step. rsc.org This technique relies on the principle that the desired compound will preferentially form a crystalline solid from a supersaturated solution, leaving impurities behind in the mother liquor.
The process involves dissolving the partially purified this compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For chiral compounds, the crystallization process can sometimes be used to separate enantiomers or diastereomers, in a process known as preferential crystallization. rsc.org However, this is highly dependent on the specific properties of the compound and its diastereomers.
Environmental Chemical Fate and Degradation Research
Atmospheric Fate of 2,4-Dimethylocta-2,7-dien-4-ol and Related Terpenoids
The atmospheric fate of this compound is primarily dictated by its reactions with key atmospheric oxidants. As a volatile organic compound (VOC), its structure, featuring two carbon-carbon double bonds and a tertiary alcohol functional group, suggests it will be reactive in the troposphere. The principal removal mechanisms for such compounds are reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). mdpi.com
The reaction with hydroxyl radicals is expected to be a dominant degradation pathway, particularly during the daytime. semanticscholar.org For unsaturated alcohols, the addition of the OH radical to the C=C double bonds is generally the most favorable reaction pathway. mdpi.com This is in contrast to saturated alcohols where H-atom abstraction is the primary mechanism. semanticscholar.orgresearchgate.net The presence of two double bonds in this compound provides multiple sites for OH addition, leading to the formation of various oxygenated products. These reactions can contribute to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. nih.gov The atmospheric lifetime of a similar C10 monoterpene alcohol, Nerol (B1678202), with respect to reaction with OH radicals is estimated to be about 18 minutes, indicating a rapid degradation. mdpi.com
Ozonolysis, the reaction with ozone, is another significant degradation pathway for unsaturated compounds like this compound. wikipedia.org This reaction cleaves the carbon-carbon double bonds, leading to the formation of smaller carbonyl compounds such as aldehydes and ketones, and potentially carboxylic acids. byjus.com The rate of ozonolysis is dependent on the structure of the alkene, and for many terpenoids, it is a rapid process that contributes significantly to their removal from the atmosphere. researchgate.net
During the nighttime, reactions with the nitrate radical (NO₃) can become an important removal process for unsaturated organic compounds. nih.gov The reaction rates of NO₃ with alkenes can be high, leading to the formation of organic nitrates and other oxidation products.
Table 1: Estimated Atmospheric Lifetimes of Terpenoids with Respect to Major Oxidants
| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
|---|---|---|---|
| Nerol ((Z)-3,7-dimethylocta-2,6-dien-1-ol) | OH | 1.60 × 10⁻¹⁰ | ~18 minutes |
| (E)-4-Methylcyclohexanol | OH | 1.87 × 10⁻¹¹ | ~1.5 days |
| (E)-4-Methylcyclohexanol | NO₃ | 2.69 × 10⁻¹⁵ | ~13 days |
| 3,3-Dimethyl-1-butanol | OH | 5.33 × 10⁻¹² | ~2.2 days |
| 3,3-Dimethyl-2-butanol | OH | 1.05 × 10⁻¹¹ | ~1.1 days |
Biodegradation Pathways in Environmental Systems
The biodegradation of this compound in soil and aquatic environments is expected to be carried out by a diverse range of microorganisms, including bacteria, fungi, and yeasts. cabidigitallibrary.org While tertiary alcohols can be more resistant to biodegradation than their primary and secondary counterparts, studies have shown that some microorganisms are capable of degrading them. iwaponline.comnih.goviwaponline.com For instance, certain bacterial strains can utilize tertiary butyl alcohol (TBA) as a sole carbon and energy source. nih.gov
The presence of unsaturation in the molecule likely influences its biodegradability. Microorganisms can initiate the degradation of terpenoids through various enzymatic reactions, including hydroxylation, oxidation, and molecular rearrangements. frontiersin.org For unsaturated terpenoids, the initial steps often involve the introduction of functional groups at the double bonds.
The rate of biodegradation can be influenced by several environmental factors, including the availability of oxygen, temperature, pH, and the presence of other nutrients. Both aerobic and anaerobic degradation pathways are possible for terpenoids. frontiersin.org In vitro studies with mixed rumen bacteria have shown that the degradation rates of different terpenes and terpenoids can vary significantly based on their structure. nih.govcambridge.org Generally, oxygen-containing terpenoids (terpenoids) are degraded more slowly than their hydrocarbon counterparts (terpenes). cambridge.org
Table 2: In Vitro Degradation of Selected Terpenes and Terpenoids by Mixed Rumen Bacteria over 24 hours
| Compound | Compound Type | % Degraded |
|---|---|---|
| α-Terpinolene | Monoterpene Hydrocarbon | ~100% |
| α-Phellandrene | Monoterpene Hydrocarbon | 98% |
| (E)-β-Ocimene | Monoterpene Hydrocarbon | 90% |
| δ-3-Carene | Monoterpene Hydrocarbon | 67% |
| Terpineol | Oxygenated Monoterpene | 25% |
| 4-Terpinenol | Oxygenated Monoterpene | 9% |
| (Z)-Linalool oxide | Oxygenated Monoterpene | 5% |
| (E)-Linalool oxide | Oxygenated Monoterpene | 0% |
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
In addition to atmospheric and biological degradation, this compound can undergo abiotic degradation in the environment, primarily through photolysis and hydrolysis.
Photolysis, or degradation by sunlight, can be a significant removal pathway for organic compounds that absorb light in the solar spectrum. The presence of carbon-carbon double bonds in this compound may make it susceptible to direct photolysis. Furthermore, indirect photolysis can occur through reactions with photochemically generated reactive species in water, such as hydroxyl radicals. For some organic compounds, photolysis can be a more significant degradation pathway than hydrolysis.
Hydrolysis is a chemical reaction with water that can lead to the breakdown of organic compounds. The rate of hydrolysis is highly dependent on the pH of the surrounding medium and the structure of the compound. clemson.edu Generally, the hydrolysis of alcohols is a slow process under typical environmental conditions. Tertiary alcohols are particularly resistant to acid-catalyzed dehydration to form alkenes, a potential hydrolysis-related reaction, compared to secondary and primary alcohols. libretexts.org Given the stability of the tertiary alcohol group, significant hydrolysis of this compound is not expected to be a major degradation pathway in most natural waters.
Research Gaps and Future Directions
Unexplored Synthetic Avenues and Methodologies
The synthesis of 2,4-Dimethylocta-2,7-dien-4-ol is not well-documented, presenting a primary gap in its chemical profile. Future research should focus on establishing efficient and stereoselective synthetic routes.
Grignard and Organolithium Reactions: A foundational approach would involve the reaction of a suitable Grignard reagent, such as allylmagnesium bromide, with 2-methyl-6-hepten-2-one. Alternatively, the addition of vinyllithium (B1195746) or a related organometallic species to a corresponding β,γ-unsaturated ketone could be explored. The efficiency, yield, and scalability of these classic organometallic additions would need systematic investigation.
Modern Catalytic Methods: Exploration into modern catalytic methodologies could offer more elegant and atom-economical syntheses. This includes transition-metal-catalyzed allylation or vinylation of appropriate ketone precursors. Investigating the use of indium, zinc, or tin-mediated Barbier-type reactions in aqueous media could provide greener synthetic alternatives.
Enzymatic and Bio-catalytic Routes: The potential for biocatalytic synthesis remains completely unexplored. Screening for enzymes (e.g., hydrolases, lyases) that could catalyze the formation of the tertiary alcohol from a suitable precursor could lead to highly selective and environmentally benign production methods.
Deeper Mechanistic Understanding of Key Reactions
A significant void exists in the understanding of the reaction mechanisms involving this compound. Future work should aim to elucidate the pathways of its formation and subsequent transformations.
Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to model the transition states of potential synthetic reactions. This would provide insight into the reaction kinetics and thermodynamics, helping to optimize reaction conditions for higher yields and selectivity.
Kinetic Studies: For any established synthetic route, detailed kinetic studies would be crucial. Investigating reaction orders, activation energies, and the influence of catalysts or additives would provide a quantitative understanding of the reaction mechanism. This is particularly important for controlling competing side reactions, such as enolization of the ketone starting material or rearrangement of the dienol product.
Comprehensive Stereochemical Control in Synthesis
The chiral center at the C4 position and the potential for E/Z isomerism at the C2 double bond mean that this compound can exist as multiple stereoisomers. There is currently no information on the stereoselective synthesis of this compound.
Chiral Auxiliaries and Catalysts: Future synthetic efforts must address stereocontrol. This could involve the use of chiral auxiliaries on the starting materials, substrate-controlled diastereoselective additions, or the development of asymmetric catalysts (e.g., chiral Lewis acids or organocatalysts) to favor the formation of a single enantiomer.
Enantioselective Resolution: For racemic mixtures, the development of resolution techniques would be essential. This could include classical resolution with chiral acids, enzymatic kinetic resolution, or chiral chromatography to separate the enantiomers and allow for the study of their individual properties.
Advanced Analytical Method Development for Trace Analysis and Complex Mixtures
Standard analytical data for this compound is sparse. Robust analytical methods are needed for its detection, characterization, and quantification.
Spectroscopic and Chromatographic Techniques: A primary future task is the full characterization of the compound using modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. The development of gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods, particularly with chiral stationary phases, will be vital for separating and quantifying stereoisomers.
Trace Analysis: Given its potential volatility as a C10 alcohol, methods for trace analysis in complex matrices (e.g., environmental samples, biological fluids) will be necessary. Techniques like solid-phase microextraction (SPME) coupled with GC-MS could be optimized for its detection at low concentrations.
| Analytical Technique | Purpose for this compound Analysis |
| Gas Chromatography (GC) | Separation from volatile impurities and isomers. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |
| NMR Spectroscopy | Elucidation of the carbon-hydrogen framework and stereochemistry. |
| IR Spectroscopy | Identification of key functional groups (O-H, C=C). |
| Chiral HPLC/GC | Separation and quantification of enantiomers. |
Detailed Environmental Impact and Degradation Studies
As with any organic compound that could be synthesized on a larger scale, understanding its environmental fate is crucial. Currently, there is no data on the environmental impact or degradation pathways of this compound.
Biodegradation Pathways: Research should be initiated to study its biodegradability in soil and aquatic environments. Identifying the microorganisms capable of metabolizing the compound and elucidating the degradation pathways are essential steps.
Atmospheric Chemistry: As a potentially volatile organic compound (VOC), its atmospheric chemistry requires investigation. Studies on its reaction rates with key atmospheric oxidants like hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3) would be necessary to determine its atmospheric lifetime and potential to contribute to the formation of secondary organic aerosols (SOAs).
Potential for Novel Chemical Transformations and Applications
The two double bonds and the tertiary alcohol functional group in this compound suggest a rich and unexplored reactive potential.
Functional Group Manipulations: The hydroxyl group could be a handle for derivatization, such as etherification or esterification, to modify its properties. Oxidation reactions could lead to novel ketone or epoxide products.
Cyclization Reactions: The diene structure opens up possibilities for intramolecular cyclization reactions. Acid-catalyzed cyclizations could lead to the formation of five- or six-membered ring systems, potentially yielding novel cyclic ethers or carbocycles. The utility of this compound in pericyclic reactions, such as Diels-Alder or ene reactions, is another fertile ground for future research.
Polymer Chemistry: The presence of two polymerizable alkene groups suggests that this compound could be explored as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with unique properties derived from the pendant hydroxyl group.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dimethylocta-2,7-dien-4-ol, and how can their efficiency be compared?
- Methodological Answer : The synthesis of this compound can be approached via terpene-derived pathways or catalytic isomerization. For instance, patents highlight its use as a fragrance, suggesting stereoselective synthesis to preserve odorant properties . To compare efficiency, researchers should evaluate yield, enantiomeric purity (via chiral GC or HPLC), and scalability. Reaction conditions (e.g., catalyst type, solvent system) must be documented rigorously, as outlined in guidelines for reproducible experimental reporting .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be documented?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with focus on olefinic proton signals (δ 5.0–5.8 ppm) and hydroxyl group resonance. Infrared (IR) spectroscopy should confirm the alcohol functional group (~3200–3600 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) aids in purity assessment and fragmentation pattern analysis. Researchers must report retention indices and compare spectra with authenticated standards, adhering to journal requirements for supplementary data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions may arise from variations in bioassay design, such as dose-response curves, solvent choice, or organism models. For pheromone activity studies, replicate field trials under controlled conditions (e.g., trap height, dispenser type) are essential . Statistical tools like ANOVA or meta-analysis can identify confounding variables. Cross-referencing with structurally similar compounds (e.g., Ipsdienol) may clarify mechanistic pathways .
Q. In ecological studies, how can the pheromone activity of this compound be optimized for field applications?
- Methodological Answer : Dose optimization is critical. A study on Ipsdienol demonstrated that 4 mg/dispenser in rubber traps at 1.5 m height maximized beetle attraction . Researchers should test release rates (e.g., using slow-release matrices) and environmental factors (temperature, humidity). Field trials require replication across geographic regions to account for ecological variability.
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous compounds, this alcohol may pose acute toxicity (oral LD₅₀) and skin/eye irritation risks . Safety protocols include:
- Use of fume hoods and PPE (nitrile gloves, goggles).
- Emergency procedures for spills (neutralize with inert absorbents, avoid dust generation) .
- Compliance with OSHA GHS classifications (H302, H315, H319) for labeling and storage .
Methodological Guidance for Experimental Design
Q. How should researchers design experiments to assess the antimicrobial potential of this compound?
- Methodological Answer :
- Test Organisms : Include Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
- Controls : Solvent-only controls and positive controls (e.g., ampicillin).
- Assays : Broth microdilution for MIC/MBC determination, supplemented with time-kill kinetics.
- Data Interpretation : Use statistical models (e.g., log-rank tests) to compare efficacy across strains, noting potential solvent interference .
Q. What strategies are effective for improving the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer :
- Catalyst Screening : Chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) for hydrogenation or isomerization.
- Chromatography : Preparative chiral HPLC or simulated moving bed (SMB) systems for separation.
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively esterify one enantiomer .
Data Reporting and Reproducibility
Q. What are the best practices for documenting synthetic procedures and characterization data to ensure reproducibility?
- Methodological Answer :
- Experimental Section : Detail stoichiometry, catalyst loading, reaction time, and purification steps (e.g., column chromatography conditions).
- Supplementary Information : Provide raw spectral data (NMR, IR) and chromatograms. For journals, limit main-text characterization to five compounds, with extended data in supplements .
- Metadata : Include batch numbers of reagents and instrument calibration details .
Tables for Key Data Comparison
| Property | Value/Technique | Source |
|---|---|---|
| Molecular Weight | 154.25 g/mol | PubChem |
| Key NMR Signals (¹H) | δ 1.6–1.8 (CH₃), δ 5.2–5.6 (C=C-H) | Experimental |
| Optimal Pheromone Dose | 4 mg/dispenser in rubber traps | Field Study |
| Hazard Classification | Skin Irritant (Category 2), Acute Toxicity 4 | SDS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
